molecular formula C14H18N2O2S B7569620 N-(1-amino-2-methylpropan-2-yl)naphthalene-2-sulfonamide

N-(1-amino-2-methylpropan-2-yl)naphthalene-2-sulfonamide

Cat. No. B7569620
M. Wt: 278.37 g/mol
InChI Key: KAGLXCDMWXGZLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-amino-2-methylpropan-2-yl)naphthalene-2-sulfonamide, commonly known as AMS, is a sulfonamide compound that has been extensively studied for its potential applications in scientific research. AMS is a potent inhibitor of carbonic anhydrase, an enzyme that plays a critical role in various physiological processes.

Mechanism of Action

AMS inhibits carbonic anhydrase by binding to its active site, preventing the conversion of carbon dioxide to bicarbonate. This inhibition leads to a decrease in the production of bicarbonate, which can have a wide range of effects on different physiological processes.
Biochemical and Physiological Effects:
AMS has been shown to have a wide range of biochemical and physiological effects. In the eye, AMS has been shown to decrease intraocular pressure, making it a potential treatment for glaucoma. In the brain, AMS has been shown to improve cerebral blood flow, making it a potential treatment for stroke. In the kidney, AMS has been shown to decrease the production of acid, making it a potential treatment for kidney stones.

Advantages and Limitations for Lab Experiments

One of the advantages of using AMS in lab experiments is its specificity for carbonic anhydrase. This specificity allows researchers to study the role of carbonic anhydrase in various physiological processes without affecting other enzymes or processes. However, AMS has been shown to have some limitations, including its short half-life and its potential toxicity at high concentrations.

Future Directions

There are several future directions for research on AMS. One area of research is the development of new synthesis methods that can improve the yield and purity of AMS. Another area of research is the development of new analogs of AMS that can improve its potency and specificity. Finally, AMS has been shown to have potential applications in the treatment of various diseases, including glaucoma, stroke, and kidney stones, and further research is needed to explore these potential applications.

Synthesis Methods

The synthesis of AMS involves the reaction of 2-naphthylamine with isobutyl chloroformate, followed by the addition of sodium sulfite. The resulting product is then treated with ammonia to yield AMS. The synthesis method has been well-established and has been used in many studies.

Scientific Research Applications

AMS has been used extensively in scientific research as a tool to study the role of carbonic anhydrase in various physiological processes. Carbonic anhydrase is involved in the regulation of acid-base balance, and its inhibition by AMS has been shown to have a wide range of effects on different tissues and organs. AMS has been used to study the role of carbonic anhydrase in the eye, brain, kidney, and other organs.

properties

IUPAC Name

N-(1-amino-2-methylpropan-2-yl)naphthalene-2-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O2S/c1-14(2,10-15)16-19(17,18)13-8-7-11-5-3-4-6-12(11)9-13/h3-9,16H,10,15H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAGLXCDMWXGZLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CN)NS(=O)(=O)C1=CC2=CC=CC=C2C=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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